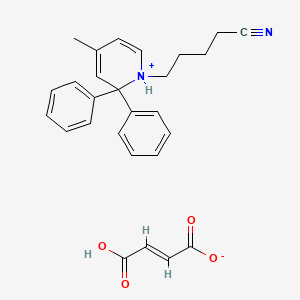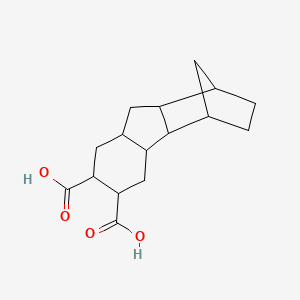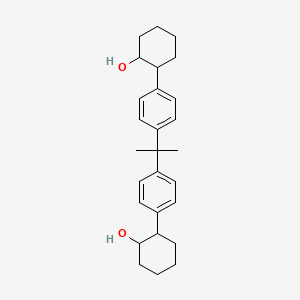
2,2'-((1-Methylethylidene)di-4,1-phenylene)bis(cyclohexan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((1-Methylethylidene)di-4,1-phenylene)bis(cyclohexan-1-ol) is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes two cyclohexanol groups connected by a methylethylidene bridge to a phenylene group. This compound is often used in the synthesis of polymers and other advanced materials due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((1-Methylethylidene)di-4,1-phenylene)bis(cyclohexan-1-ol) typically involves the reaction of cyclohexanone with phenol derivatives under acidic or basic conditions. One common method is the condensation reaction between cyclohexanone and bisphenol A in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2,2’-((1-Methylethylidene)di-4,1-phenylene)bis(cyclohexan-1-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenylene groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2,2’-((1-Methylethylidene)di-4,1-phenylene)bis(cyclohexan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and advanced materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of high-performance plastics, resins, and coatings.
Mechanism of Action
The mechanism of action of 2,2’-((1-Methylethylidene)di-4,1-phenylene)bis(cyclohexan-1-ol) involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the phenylene groups can interact with aromatic amino acids in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Similar in structure but lacks the cyclohexanol groups.
Bisphenol S: Contains sulfone groups instead of cyclohexanol groups.
Bisphenol F: Similar structure but with different substituents on the phenylene groups.
Uniqueness
2,2’-((1-Methylethylidene)di-4,1-phenylene)bis(cyclohexan-1-ol) is unique due to the presence of cyclohexanol groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it suitable for various applications in research and industry.
Properties
CAS No. |
85554-74-1 |
|---|---|
Molecular Formula |
C27H36O2 |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
2-[4-[2-[4-(2-hydroxycyclohexyl)phenyl]propan-2-yl]phenyl]cyclohexan-1-ol |
InChI |
InChI=1S/C27H36O2/c1-27(2,21-15-11-19(12-16-21)23-7-3-5-9-25(23)28)22-17-13-20(14-18-22)24-8-4-6-10-26(24)29/h11-18,23-26,28-29H,3-10H2,1-2H3 |
InChI Key |
JJHFVWICUOOOQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C2CCCCC2O)C3=CC=C(C=C3)C4CCCCC4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


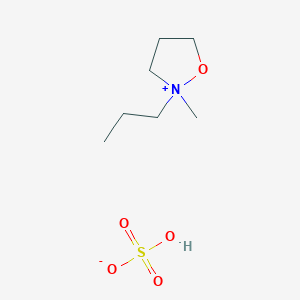
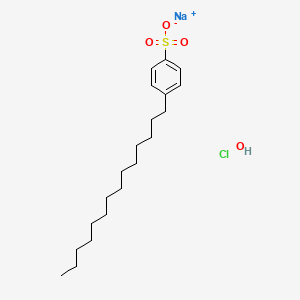
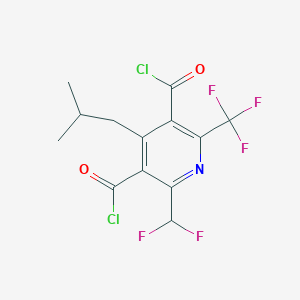
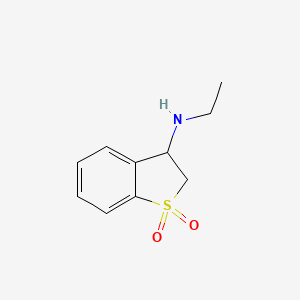

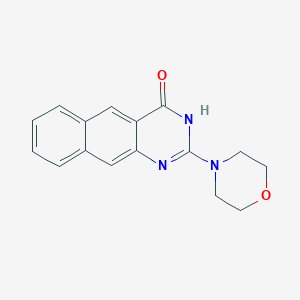



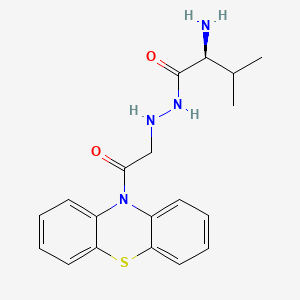

![N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12689894.png)
